molecular formula C6H7ClN2 B1314056 4-Chloro-2,5-dimethylpyrimidine CAS No. 75712-74-2

4-Chloro-2,5-dimethylpyrimidine

Cat. No. B1314056
CAS RN: 75712-74-2
M. Wt: 142.58 g/mol
InChI Key: QOKSKBJSPUYZAL-UHFFFAOYSA-N
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Description

4-Chloro-2,5-dimethylpyrimidine is a chemical compound with the empirical formula C6H7ClN2. It has a molecular weight of 142.59 . It is a solid substance .


Synthesis Analysis

The synthesis of 2,4,6-trisubstituted pyrimidines, which could include 4-Chloro-2,5-dimethylpyrimidine, has been reported using commercially available 4,6-dichloro-2-methylthiopyrimidine as a starting material. The process involves sequential substitution under Suzuki conditions .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2,5-dimethylpyrimidine can be represented by the SMILES string ClC(N=C©N=C1)=C1C . The InChI key for this compound is QOKSKBJSPUYZAL-UHFFFAOYSA-N .

Scientific Research Applications

1. Synthesis of 2-anilinopyrimidines

  • Summary of Application: 4-Chloro-2,5-dimethylpyrimidine is used in the synthesis of 2-anilinopyrimidines, a class of compounds known for their biological activity as fungicides, pesticides, and kinase inhibitors . The synthesis involves an aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .
  • Methods of Application: The reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives is carried out under microwave conditions. The substituents on the aniline have a significant impact on the course and efficiency of the reaction .
  • Results or Outcomes: The results demonstrate the efficacy of microwaves in the synthesis of the title heterocyclic compounds as compared to the results obtained with conventional heating . The synthesized 2-anilinopyrimidines are of potential bioactivity .

2. Antimicrobial Activity of Pyrimidine Derivatives

  • Summary of Application: A novel pyrimidine molecule, 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′- (4-chlorobenzylidene)bis [pyrimidine-2,4 (1H,3H)-dione], was synthesized due to the biological activity and medicinal applications of heterocyclic compounds, particularly pyrimidine derivatives .
  • Methods of Application: Computational techniques such as the density functional theory, ADMET evaluation, and molecular docking were applied to elucidate the chemical nature, drug likeness and antibacterial function of the molecule .
  • Results or Outcomes: The molecule was found to be relatively stable and has a high electrophilic nature. The molecule possesses the agents of safety and the effective combination therapy as a pharmaceutical drug . The antimicrobial activity was investigated using molecular docking. The investigated molecule demonstrated a high affinity for binding within the active sites of antibacterial and antimalarial proteins .

Safety And Hazards

4-Chloro-2,5-dimethylpyrimidine is classified as Acute Tox. 4 Oral according to the GHS classification . It’s recommended to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and keep away from sources of ignition .

Future Directions

There is ongoing research into the synthesis and potential applications of 4-Chloro-2,5-dimethylpyrimidine and related compounds. For example, a series of 2-anilinopyrimidines, including novel derivatives, has been obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . This suggests potential future directions in the development of new synthesis methods and applications for these compounds.

properties

IUPAC Name

4-chloro-2,5-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-3-8-5(2)9-6(4)7/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKSKBJSPUYZAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80499337
Record name 4-Chloro-2,5-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80499337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,5-dimethylpyrimidine

CAS RN

75712-74-2
Record name 4-Chloro-2,5-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80499337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2,5-dimethylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
HC Van der Plas, B Haase, B Zuurdeeg… - Recueil des Travaux …, 1966 - Wiley Online Library
Reactions of 2‐methyl‐, 2‐ethyl‐, 2‐phenyl‐, 2,5‐ and 2,6‐dimethyl‐4‐chloropyrimidine with potassium amide in liquid ammonia have been investigated. Together with aminations …
Number of citations: 30 onlinelibrary.wiley.com
WK Hagmann, FZ Basha, M Hashimoto… - The Journal of …, 1981 - ACS Publications
Synthetic approaches to 2-substituted pyrimidines have been studied in an effort to facilitate the preparation of the pyrimidine moiety of bleomycin (2). Ethyl 2, 5-dimethyl-4-…
Number of citations: 15 pubs.acs.org
HW Van Meeteren… - Recueil des Travaux …, 1968 - Wiley Online Library
5‐Amino‐4‐chloro‐2‐phenylpyrimidine and 4‐chloro‐5‐methyl‐2‐phenylpyrimidine are converted into 4(5)‐cyano‐2‐phenylimidazole and 4(5)‐ethynyl‐2‐phenyl‐imidazole, …
Number of citations: 22 onlinelibrary.wiley.com
RE Busby, MA Khan, MR Khan, J Parrick… - Journal of the …, 1980 - pubs.rsc.org
1-Unsubstituted imidazoles and chloroform at 550 C in a flow system give mainly 5-chloropyrimidines, together with 4-chloropyrimidines and chloropyrazines. The effects of methyl …
Number of citations: 9 pubs.rsc.org
T Nagamatsu - 1979 - search.proquest.com
The Dimroth-like rearrangement of s-triazolo-[4, 3-a] pyrimidines in acid or alkali has been used fairly widely as a preparative route to the isomeric [1, 5-a] series. The treatment of …
Number of citations: 2 search.proquest.com
JW Brady - 1968 - search.proquest.com
The first benzyne or aryne that was proposed was 2? 3~ dehydrocumarone or 2, 3-cumaryne (2.). It was proposed in 1902 by Stoermer and ICahlert (1) to explain the formation of 2-…
Number of citations: 0 search.proquest.com

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